molecular formula C15H19Cl2NO2 B5471837 2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride

2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride

Cat. No.: B5471837
M. Wt: 316.2 g/mol
InChI Key: YRPPKTIGVSPBSN-UHFFFAOYSA-N
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Description

2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and a butanol side chain, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2.ClH/c1-2-11(10-18)17-9-12-7-8-15(19-12)13-5-3-4-6-14(13)16;/h3-8,11,17-18H,2,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPPKTIGVSPBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=C(O1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where the furan ring is reacted with a 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the butanol side chain: This can be done through a nucleophilic substitution reaction, where the furan derivative is reacted with a butanol derivative in the presence of a base such as sodium hydride.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine group with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-(2-Bromophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride
  • 2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride
  • 2-[[5-(2-Methylphenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride

Uniqueness

2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride is unique due to the presence of the 2-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

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